molecular formula C9H7F11O3 B15091701 Ethyl 1H,1H-perfluorohexyl carbonate

Ethyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B15091701
M. Wt: 372.13 g/mol
InChI Key: GLEDKQIBXZHWHG-UHFFFAOYSA-N
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Description

Ethyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorohexyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6F13CH2OH+ClCOOCH2CH3C6F13CH2OCOOCH2CH3+HCl\text{C}_6\text{F}_{13}\text{CH}_2\text{OH} + \text{ClCOOCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{F}_{13}\text{CH}_2\text{OCOOCH}_2\text{CH}_3 + \text{HCl} C6​F13​CH2​OH+ClCOOCH2​CH3​→C6​F13​CH2​OCOOCH2​CH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl alcohol and ethyl carbonate.

    Reduction: It can be reduced to form perfluorohexyl alcohol.

    Substitution: The ethyl carbonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Perfluorohexyl alcohol and ethyl carbonate.

    Reduction: Perfluorohexyl alcohol.

    Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Utilized in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

    Industry: Employed in the production of specialty coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 1H,1H-perfluorohexyl carbonate is primarily related to its hydrophobic and chemically stable nature. In biological systems, it can interact with lipid membranes, potentially altering their properties. In chemical reactions, its stability allows it to act as a robust intermediate or protecting group.

Comparison with Similar Compounds

Ethyl 1H,1H-perfluorohexyl carbonate can be compared with other perfluorinated carbonates such as:

  • Mthis compound
  • Propyl 1H,1H-perfluorohexyl carbonate
  • Butyl 1H,1H-perfluorohexyl carbonate

These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the carbonate group. This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C9H7F11O3

Molecular Weight

372.13 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C9H7F11O3/c1-2-22-4(21)23-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3

InChI Key

GLEDKQIBXZHWHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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